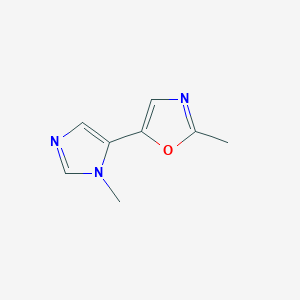

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

2-methyl-5-(3-methylimidazol-4-yl)-1,3-oxazole |

InChI |

InChI=1S/C8H9N3O/c1-6-10-4-8(12-6)7-3-9-5-11(7)2/h3-5H,1-2H3 |

InChI Key |

FBMNGBWDCPHKBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CN=CN2C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 5 1 Methyl 5 Imidazolyl Oxazole and Its Precursors

Historical Development of Synthetic Routes to Oxazole (B20620) and Imidazole (B134444) Scaffolds

The synthesis of oxazole and imidazole rings, the fundamental components of 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole, has a rich history dating back to the late 19th century. The chemistry of oxazoles began to be established in 1876 with the synthesis of 2-methyloxazole (B1590312). ijpsonline.com The development of these synthetic routes has been pivotal for the advancement of medicinal and materials chemistry due to the prevalence of these heterocycles in a vast array of biologically active compounds and functional materials. ijpsonline.comresearchgate.net

Early methods often required harsh reaction conditions and offered limited substituent scope. Over the decades, significant progress has been made, leading to a plethora of synthetic methods that provide access to a wide variety of substituted oxazoles and imidazoles. These foundational methods have laid the groundwork for the development of more sophisticated and efficient synthetic strategies.

Classical Multi-Step Synthesis Approaches

The classical synthesis of a molecule like this compound would typically involve the separate synthesis of the oxazole and imidazole precursors, followed by a coupling reaction to form the final product.

Synthesis of the Oxazole Core Precursors

Several named reactions have become standard methods for the synthesis of the oxazole ring. These methods generally involve the cyclization of a precursor containing the necessary carbon, nitrogen, and oxygen atoms.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones in the presence of a dehydrating agent like sulfuric acid or phosphorus pentoxide to yield 2,5-disubstituted oxazoles. ijpsonline.comtandfonline.com While effective, this method can have low yields with certain dehydrating agents, though the use of polyphosphoric acid can improve yields to 50-60%. ijpsonline.com

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis involves the reaction of an equimolar amount of a cyanohydrin and an aromatic aldehyde in the presence of anhydrous hydrochloric acid in dry ether. ijpsonline.com This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles. ijpsonline.com

van Leusen Oxazole Synthesis: Developed in 1972, this is a one-step reaction for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, basic conditions. ijpsonline.comnih.gov TosMIC is a versatile reagent with a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group. ijpsonline.com

Bredereck Reaction: This method provides a route to oxazoles, and its development has contributed to the diverse array of available synthetic strategies. tandfonline.com

These classical methods are summarized in the table below:

| Method | Precursors | Key Reagents/Conditions | Product Type |

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, P₂O₅, POCl₃, PPA | 2,5-Disubstituted oxazoles |

| Fischer Oxazole Synthesis | Cyanohydrins, Aromatic aldehydes | Anhydrous HCl, Dry ether | 2,5-Disubstituted oxazoles |

| van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), Methanol | 5-Substituted oxazoles |

Synthesis of the Imidazole Moiety Precursors

The synthesis of the imidazole ring also has a long history, with various methods developed to construct this important heterocycle. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).

For the specific target molecule, a 1-methyl-5-substituted imidazole is required. The synthesis of such precursors can be achieved through various routes, including the alkylation of a pre-formed imidazole ring or by incorporating the methyl group during the initial ring synthesis. For instance, starting from 4-methyl-1H-imidazole-5-carbaldehyde, the N-1 position of the imidazole ring can be derivatized with different alkyl groups. dergipark.org.tr

Coupling Reactions and Functionalization Strategies

Once the appropriately functionalized oxazole and imidazole precursors are synthesized, they must be joined together. A powerful and widely used method for forming carbon-carbon bonds between aromatic rings is the Suzuki reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate.

In the context of synthesizing this compound, a plausible strategy would involve preparing a 5-halo-2-methyloxazole and a 1-methyl-5-(pinacolboronic ester)imidazole (or vice versa) and then coupling them using a palladium catalyst and a suitable base. The Suzuki-Miyaura coupling has been successfully employed in the synthesis of complex molecules containing oxazole and imidazole rings. ijpsonline.com For instance, a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. ijpsonline.com

Novel and Green Chemistry Approaches in Heterocyclic Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ijpsonline.comijpsonline.com

These approaches include the use of alternative energy sources like microwaves and ultrasound, the use of environmentally benign solvents such as water or ionic liquids, and the development of highly efficient catalytic systems. ijpsonline.comijpsonline.comwjbphs.com

Catalytic Methods for Enhanced Efficiency

Catalysis plays a crucial role in modern organic synthesis, offering pathways to products with high efficiency and selectivity while minimizing waste. Both metal-catalyzed and metal-free catalytic systems have been developed for the synthesis of oxazoles and imidazoles.

Metal-Catalyzed Methods:

Palladium and Copper Catalysis: Palladium and copper catalysts are widely used in cross-coupling reactions for the synthesis of substituted oxazoles and imidazoles. For example, direct arylation of oxazoles can be achieved using palladium/copper catalysis. ijpsonline.com

Gold Catalysis: Gold catalysts have emerged as powerful tools for the synthesis of oxazoles through the activation of alkynes. acs.org

Cobalt Catalysis: An efficient synthesis of 2,5-disubstituted oxazoles has been described using cobalt(III) catalysis through a [3+2] cycloaddition of N-pivaloyloxyamides and alkynes under mild conditions. rsc.org

Nickel Catalysis: Nickel catalysts have been used in Suzuki-Miyaura coupling reactions for the synthesis of 2,4,5-trisubstituted oxazoles. ijpsonline.com

Metal-Free and Organocatalytic Methods:

The development of metal-free catalytic systems is a significant area of green chemistry, as it avoids the use of potentially toxic and expensive heavy metals.

Ionic Liquids: Ionic liquids have been used as both solvents and catalysts in the synthesis of oxazoles and imidazoles. For instance, a one-pot van Leusen synthesis of oxazoles has been reported in ionic liquids, with the ionic liquid being reusable for multiple cycles without significant loss of yield. ijpsonline.com

Biocatalysts: Natural and readily available catalysts, such as lemon juice, have been successfully used as a bio-catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. For example, vitamin C has been used as an efficient organocatalyst for the three-component synthesis of 1,2,4,5-tetrasubstituted imidazoles in a solvent-free environment. tandfonline.com

The following table summarizes some of the novel and green approaches:

| Approach | Catalyst/Medium | Key Features |

| Microwave-Assisted Synthesis | - | Reduced reaction times, often higher yields. wjbphs.com |

| Ultrasound-Assisted Synthesis | - | Enhanced reaction rates. ijpsonline.com |

| Ionic Liquids | e.g., [bmim]Br | Reusable, can act as both solvent and catalyst. ijpsonline.com |

| Metal Catalysis | Pd, Cu, Au, Co, Ni | High efficiency and selectivity in coupling and cyclization reactions. ijpsonline.comacs.orgrsc.org |

| Organocatalysis | e.g., Vitamin C | Metal-free, environmentally benign. tandfonline.com |

| Biocatalysis | e.g., Lemon Juice | Inexpensive, biodegradable, non-toxic. jipbs.com |

One-Pot and Cascade Reaction Strategies

One-pot and cascade reactions represent a highly efficient approach in organic synthesis, minimizing waste and saving time by performing multiple reaction steps in a single flask without isolating intermediates.

For the synthesis of the oxazole core, a radical cascade strategy has been demonstrated to be effective for creating five-membered heteroarenes from basic starting materials like alcohols and nitriles. researchgate.netrsc.org This method involves a double C-H oxidation, facilitated by in-situ generated radicals, leading to selective functionalization. researchgate.netrsc.org A proposed mechanism involves the formation of an N-iodo imidate intermediate which, upon exposure to visible light, undergoes homolysis to generate an N-centered radical. This radical then initiates a regioselective β C-H amination through a 1,5-hydrogen atom transfer (HAT). rsc.org

The imidazole portion can be constructed using one-pot multicomponent reactions. For instance, 2,4,5-trisubstituted imidazoles can be synthesized from a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a suitable catalyst. mdpi.com Various catalysts have been explored for this transformation, demonstrating the versatility of the one-pot approach. mdpi.comscispace.com More complex imidazoles have been synthesized in a one-pot, sequential two-step multicomponent reaction under microwave irradiation, yielding products in moderate to good yields (46%-80%). nih.gov

A hypothetical cascade reaction for forming a precursor to the final compound could involve a van Leusen oxazole synthesis, which creates a 5-substituted oxazole from an aldehyde and tosylmethylisocyanide (TosMIC). nih.gov This could be followed in the same pot by a coupling reaction if the appropriate functional groups are present on the imidazole precursor.

Microwave-Assisted and Flow Chemistry Applications

Modern energy sources and reaction technologies like microwave irradiation and continuous flow chemistry offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced safety.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has become a cornerstone for accelerating the formation of heterocyclic compounds. For oxazole synthesis, a highly efficient [3+2] cycloaddition of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) can be achieved under microwave irradiation, reducing reaction times to mere minutes. acs.org For example, the synthesis of 5-phenyl oxazole was optimized using microwave irradiation at 65 °C, achieving a 96% yield in just 8 minutes. acs.org This method's potential for large-scale synthesis has been demonstrated, producing the product on a gram scale with comparable efficiency. acs.org

Similarly, the synthesis of various substituted imidazoles is well-suited to microwave assistance. One-pot syntheses of 2,4,5-triphenyl imidazoles have been accomplished in 1-3 minutes under microwave irradiation in solvent-free conditions, showcasing the method's efficiency and environmental benefits. jetir.org Novel imidazole derivatives have also been synthesized with moderate to good yields under microwave conditions, which is considered a green technique. nih.gov

| Heterocycle Type | Conditions | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 5-Phenyl Oxazole | Conventional Heating (Reflux) | 12 h | 52% | acs.org |

| 5-Phenyl Oxazole | Microwave (65 °C, 350 W) | 8 min | 96% | acs.org |

| Trisubstituted Imidazole | Conventional Heating | Several hours | Varies | jetir.org |

| Trisubstituted Imidazole | Microwave (Solvent-free) | 1-3 min | High Yields (e.g., 95%) | jetir.org |

Flow Chemistry Applications: Continuous flow chemistry offers a safe, scalable, and highly efficient alternative to batch processing for synthesizing heterocyclic intermediates. researchgate.net This technology utilizes microreactors or tubular reactors, providing superior control over reaction parameters like temperature, pressure, and mixing. researchgate.net Flow chemistry has been successfully applied to synthesize a variety of heterocyclic scaffolds, including pyrazoles and oxadiazoles. researchgate.netmdpi.com For the synthesis of this compound precursors, a flow approach could be used for the lithiation and subsequent functionalization of an imidazole ring. A reported flow process for the formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature allows for rapid reaction with electrophiles, achieving high yields in under a minute, a process that is amenable to scale-up. rsc.org This demonstrates the potential for safely handling highly reactive intermediates in a continuous, controlled manner. researchgate.netrsc.org

Optimization of Reaction Conditions and Yield for Academic Research Scale

To achieve the highest possible yield and purity for academic research, systematic optimization of reaction conditions is paramount. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.

For the microwave-assisted synthesis of 5-substituted oxazoles, an optimization study revealed the crucial role of the base and solvent. acs.org The use of 2 equivalents of potassium phosphate (B84403) (K₃PO₄) as a base in isopropanol (B130326) under microwave irradiation at 65 °C for 8 minutes provided the optimal conditions for maximizing the yield of the oxazole product. acs.org

In the synthesis of novel imidazole derivatives, various catalysts such as acetic acid (AcOH), FeCl₃·6H₂O, and p-toluenesulfonic acid (p-TsOH) were tested. nih.gov It was determined that p-TsOH was the most effective catalyst in terms of product yield. The study also found that a sequential two-step reaction in one pot was superior to a one-step multicomponent reaction, which suffered from lower conversion rates and the formation of by-products. nih.gov

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (2) | IPA | Reflux | 12 h | 52 |

| 2 | Et₃N (2) | IPA | Reflux | 12 h | 45 |

| 3 | K₃PO₄ (2) | MeOH | MW (65°C) | 8 | 85 |

| 4 | K₃PO₄ (2) | EtOH | MW (65°C) | 8 | 89 |

| 5 | K₃PO₄ (2) | IPA | MW (65°C) | 8 | 96 |

| 6 | K₃PO₄ (1) | IPA | MW (60°C) | 8 | Trace (Oxazoline formed) |

Purification and Isolation Techniques for Research Purity

Achieving high purity is essential for the characterization and subsequent use of synthesized compounds. Standard laboratory techniques for the purification and isolation of heterocyclic compounds like this compound typically involve a combination of extraction, chromatography, and recrystallization.

After the reaction is complete, a common workup procedure involves quenching the reaction mixture, often with water, followed by extraction of the crude product into an organic solvent such as ethyl acetate or dichloromethane. nih.govacs.org The organic layer is then washed with water and brine to remove inorganic impurities and dried over an agent like sodium sulfate. nih.govacs.org

For achieving research-grade purity, column chromatography is the most widely used technique. acs.org This method separates the target compound from unreacted starting materials, catalysts, and by-products based on differential adsorption to a stationary phase, typically silica (B1680970) gel. acs.org The choice of eluent (solvent system), such as a mixture of hexane (B92381) and ethyl acetate, is optimized to achieve the best separation. nih.gov The progress of the purification is monitored by thin-layer chromatography (TLC). scispace.com

In many cases, a final purification step involves recrystallization or washing the isolated solid with appropriate solvents. For instance, washing the crude product with ice-cooled ether and hexane can yield a pure product without the need for column chromatography. acs.org Recrystallization from a suitable solvent system, such as ethanol (B145695) or dimethylformamide (DMF), can also be employed to obtain highly pure crystalline material. scispace.commdpi.com

Following a comprehensive search for experimental data on the specific chemical compound "this compound," it has been determined that detailed research findings for its advanced structural and spectroscopic characterization are not available in the public domain. The search did not yield specific high-resolution NMR spectra, high-resolution mass spectrometry fragmentation analysis, single-crystal X-ray diffraction data, or dedicated IR/Raman vibrational analysis for this particular molecule.

The provided search results contain valuable information on various other imidazole and oxazole derivatives. For instance, studies on compounds like 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one mdpi.com and methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates beilstein-journals.orgnih.govbeilstein-journals.org offer insights into the types of spectroscopic characteristics and structural features that are common in these classes of heterocyclic compounds. These studies demonstrate the application of techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and X-ray crystallography to elucidate the structures of related molecules. mdpi.combeilstein-journals.orgnih.govbeilstein-journals.org

General principles of spectroscopic analysis for these heterocyclic systems are also well-documented. For example, the ¹³C NMR spectra of the oxazole ring system have been systematically studied, providing a foundational understanding of chemical shifts and carbon-proton coupling constants. cdnsciencepub.com Similarly, the fragmentation patterns of imidazole and oxazole derivatives under mass spectrometry have been explored, identifying characteristic losses and rearrangements. clockss.orgnih.gov

However, without experimental data specifically for "this compound," it is not possible to generate the thorough, scientifically accurate, and data-rich article as requested in the prompt's outline. The creation of data tables and detailed analysis for each specified technique requires direct experimental results for the compound , which are not present in the available sources. Therefore, the subsequent sections of the article cannot be completed.

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Methyl 5 1 Methyl 5 Imidazolyl Oxazole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

No published studies containing the UV-Vis spectrum, absorption maxima (λmax), molar absorptivity (ε), or a detailed analysis of the electronic transitions (e.g., π → π, n → π) for 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole were identified. The conjugation system, which involves the interconnected π-orbitals of the oxazole (B20620) and imidazole (B134444) rings, is expected to give rise to characteristic absorptions in the UV-Vis region. However, without experimental or computational data, a quantitative description of these electronic transitions is not possible.

Chiroptical Spectroscopies (e.g., Circular Dichroism) if Chirality is Present or Induced

There is no information in the scientific literature to suggest that this compound is a chiral molecule or that it has been resolved into enantiomers. The presence of a stereocenter or axial chirality would be a prerequisite for the molecule to exhibit chiroptical properties such as circular dichroism (CD) or optical rotatory dispersion (ORD). As no evidence of chirality exists for this compound, no data on its chiroptical spectroscopy is available.

Computational and Theoretical Investigations of 2 Methyl 5 1 Methyl 5 Imidazolyl Oxazole

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the structural and electronic properties of molecules. irjweb.comsemanticscholar.org For 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311G++(d,p) to achieve a balance between computational cost and accuracy. irjweb.com

Geometric Optimization and Conformational Analysis

Geometric optimization calculations are performed to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry reveals key structural parameters. Both the oxazole (B20620) and imidazole (B134444) rings are largely planar, a common feature for such aromatic heterocyclic systems. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

Electronic Structure and Charge Distribution Analysis

Analysis of the electronic structure provides insight into the distribution of charge within the molecule. This is often accomplished by calculating atomic charges using methods like Natural Bond Orbital (NBO) or Mulliken population analysis. researchgate.net These calculations reveal the electrostatic potential of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). semanticscholar.org

In this compound, the nitrogen and oxygen atoms are, as expected, centers of negative charge due to their high electronegativity. The Molecular Electrostatic Potential (MEP) map visually confirms this, showing negative potential (red/yellow) around the heteroatoms, which are potential sites for hydrogen bonding or interaction with electrophiles. mdpi.com Positive potential (blue) is typically found around the hydrogen atoms of the methyl groups.

Spectroscopic Parameter Prediction (NMR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and often show good correlation with experimental data. researchgate.net These predictions are valuable for confirming the structure of newly synthesized compounds. researchgate.net

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the primary electronic transitions are expected to be π → π* transitions within the conjugated heterocyclic system. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, particularly its interactions with a solvent environment. nih.gov An MD simulation of this compound would typically be run in a periodic box of water molecules to mimic aqueous conditions. rdd.edu.iq

The simulation trajectory can be analyzed to understand how water molecules structure themselves around the solute. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. rdd.edu.iq Such analysis would likely reveal strong hydrogen bonding between water and the nitrogen atoms of the imidazole and oxazole rings. nih.gov MD simulations also allow for the study of conformational dynamics, observing how the dihedral angle between the rings fluctuates over time in solution.

Molecular Docking and Ligand-Protein Interaction Modeling (for theoretical target binding)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. bioinformation.net

For this compound, a hypothetical docking study could be performed against a relevant protein target, such as a kinase or a bacterial enzyme, where imidazole and oxazole motifs are known to be effective. nih.govnih.gov The docking algorithm calculates the binding affinity (often expressed as a docking score or binding energy in kcal/mol), which estimates the strength of the ligand-protein interaction. A more negative value indicates a stronger theoretical binding. nih.gov

Post-docking analysis reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. bioinformation.net For this compound, the nitrogen atoms of both rings would be expected to act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic or stacking interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Correlations

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.comthe-scientist.com While specific QSPR models for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its behavior based on its structural characteristics. Such models are invaluable for estimating properties that are difficult or costly to measure experimentally, thereby accelerating materials science and drug discovery research. researchgate.net

The development of a QSPR model for this compound would begin with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure. They are typically categorized into several classes:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. acs.orgnih.gov

Once a comprehensive set of descriptors is calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are employed to build a mathematical model that links a subset of these descriptors to a specific property. researchgate.net For this compound, QSPR models could be developed to predict a variety of theoretical properties, including but not limited to, its electronic, thermodynamic, and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicology) characteristics. researchgate.net Studies on related imidazole and oxadiazole derivatives have successfully used 3D-QSAR models to correlate structural features with biological activity, demonstrating the utility of this approach for heterocyclic compounds. nih.govresearchgate.net

Below is an interactive table showcasing hypothetical molecular descriptors that would be relevant for a QSPR study of this compound.

| Descriptor Class | Descriptor Example | Description | Potential Correlated Property |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Solubility, Boiling Point |

| Topological | Wiener Index | A measure of the compactness of the molecule based on the distances between all pairs of atoms. | Viscosity, Surface Tension |

| Geometrical (3D) | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Membrane Permeability, Bioavailability |

| Quantum-Chemical | HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Reactivity, Electronic Transitions |

| Quantum-Chemical | Dipole Moment | A measure of the net molecular polarity. | Solubility in polar solvents |

These theoretical correlations, derived from QSPR models, provide a powerful framework for understanding how structural modifications to the this compound scaffold might influence its properties, guiding the design of new molecules with desired characteristics.

Retrosynthetic Analysis Algorithms and Pathway Prediction

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex molecules. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of known or plausible chemical transformations. the-scientist.com In recent years, computational algorithms have revolutionized this process, enabling rapid and unbiased exploration of numerous synthetic routes. wikipedia.org

For the target molecule, this compound, a computational retrosynthetic algorithm would begin by identifying its key structural features: a 2-methyloxazole (B1590312) ring linked at the 5-position to a 1-methylimidazole (B24206) ring, also at its 5-position. The primary disconnection strategy would likely target the bond between the two heterocyclic rings or the bonds within the rings themselves.

A highly plausible and common disconnection for 5-substituted oxazoles is based on the van Leusen oxazole synthesis. mdpi.comnih.gov This reaction forms an oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.org A retrosynthesis algorithm would recognize this pattern and propose the following primary disconnection:

Target: this compound

Precursors: 1-methyl-1H-imidazole-5-carbaldehyde and a reagent that can provide the 2-methyloxazole fragment, which would be a variation of the TosMIC reaction.

The algorithm would then continue the analysis on the precursor, 1-methyl-1H-imidazole-5-carbaldehyde. A common strategy for synthesizing substituted imidazoles involves building the ring or modifying an existing imidazole core. A plausible pathway for this aldehyde precursor starts from a more basic building block, 2-methyl-5-nitroimidazole (B138375). guidechem.com The nitro group can be reduced to an amino group, which can then be transformed into the aldehyde. The N-methylation can occur at various stages. The synthesis of 1,2-dimethyl-5-nitroimidazole from 2-methyl-5-nitroimidazole is a known process. prepchem.com From 1,2-dimethyl-5-nitroimidazole, the aldehyde could be formed through a series of steps, including reduction of the nitro group and subsequent oxidation or formylation. For instance, the related compound 2-methyl-5-nitroimidazol-1-yl-acetaldehyde has been synthesized via Swern oxidation of the corresponding alcohol. tandfonline.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl 5 1 Methyl 5 Imidazolyl Oxazole Analogues

Rational Design of 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole Derivatives

The rational design of derivatives of this compound is a targeted approach to enhance desired biological activities and improve pharmacokinetic profiles. This process often begins with a lead compound, such as the parent molecule, and systematically modifies its structure to optimize interactions with a biological target. nih.govrsc.org

Key strategies in the rational design of these derivatives include:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

Scaffold Hopping: Replacing the core oxazole-imidazole scaffold with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

Structure-Based Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the binding site, thereby maximizing potency and selectivity. nih.gov

For instance, the imidazole (B134444) ring is a common motif in medicinal chemistry due to its ability to engage in various biological interactions. semanticscholar.orgresearchgate.net The design of novel imidazole derivatives often focuses on substitutions at the N-1, C-2, C-4, and C-5 positions to modulate activity. nih.gov Similarly, the oxazole (B20620) ring is a versatile scaffold found in many biologically active compounds and can be modified to fine-tune the electronic and steric properties of the molecule. researchgate.net

Systematic Substituent Effects on Core Structure Reactivity

The reactivity of the this compound core structure is significantly influenced by the electronic and steric nature of its substituents. Systematic variation of these substituents allows for a detailed understanding of their impact on the molecule's chemical behavior and, consequently, its biological activity. jocpr.comjocpr.com

The imidazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. nih.gov The position and nature of substituents can either enhance or diminish this reactivity. For example, electron-donating groups can increase the electron density of the ring, making it more reactive towards electrophiles, while electron-withdrawing groups have the opposite effect. mdpi.com

The oxazole ring, on the other hand, is generally less aromatic and more reactive than imidazole. It can participate in various cycloaddition and ring-opening reactions. Substituents on the oxazole ring can influence its stability and reactivity, which can be critical for its biological function and metabolic fate.

Investigation of Positional Isomerism and Stereochemical Impact

Similarly, the attachment point of the imidazole ring to the oxazole ring (e.g., at the 4-position instead of the 5-position) would result in a different spatial arrangement of the two heterocyclic systems, potentially leading to a significant change in biological activity.

Stereochemistry, while not inherent to the parent this compound structure, becomes a critical factor when chiral centers are introduced through derivatization. The different stereoisomers of a chiral molecule can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than the other.

Correlation of Structural Modifications with Observed In Vitro Biological Activities

A primary goal of SAR studies is to establish a clear correlation between specific structural modifications and the resulting changes in in vitro biological activity, such as enzyme inhibition or receptor binding affinity. acs.orgrrpharmacology.runih.gov

For analogues of this compound, this involves synthesizing a library of related compounds with systematic variations and evaluating their activity in relevant in vitro assays. For example, if the target is a specific enzyme, the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity) would be determined for each analogue.

By comparing the IC50 values of different analogues, researchers can deduce which structural features are essential for activity. For instance, it might be found that a particular substituent at a specific position on the imidazole or oxazole ring leads to a significant increase in potency. mdpi.com This information is then used to guide the design of the next generation of compounds.

Below is an interactive data table that illustrates a hypothetical SAR for a series of analogues, where modifications are made to the core structure and the resulting in vitro activity is measured.

Influence of Heteroatom Substitutions on Electronic and Steric Properties

Replacing carbon atoms within the core structure or its substituents with other heteroatoms (e.g., nitrogen, oxygen, sulfur) can dramatically alter the electronic and steric properties of the molecule. nih.gov These changes, in turn, can have a significant impact on biological activity.

For example, introducing a nitrogen atom into an aromatic ring can change the ring's electronic properties, making it more electron-deficient. This can affect its ability to participate in pi-stacking interactions with a biological target. The introduction of a heteroatom can also create new opportunities for hydrogen bonding, which can enhance binding affinity.

Computational SAR/SPR Approaches and Machine Learning in Derivative Design

In recent years, computational methods have become an indispensable tool in drug discovery and the design of new chemical entities. mdpi.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govajchem-a.com

These models can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources. Molecular docking simulations can provide insights into how a molecule binds to its target, allowing for the rational design of modifications that can improve binding affinity.

More recently, machine learning algorithms have been applied to drug design with considerable success. mdpi.com These algorithms can learn complex patterns from large datasets of chemical structures and their associated biological activities. This knowledge can then be used to design new molecules with a high probability of being active.

For the design of this compound derivatives, machine learning models could be trained on existing data for similar compounds to predict which modifications are most likely to lead to an improvement in the desired biological activity.

Mechanistic Biochemical and Cellular Investigations of 2 Methyl 5 1 Methyl 5 Imidazolyl Oxazole in Vitro and Non Human in Vivo Models

Enzyme Inhibition and Activation Studies in Cell-Free Systems

No publicly available research data specifically documents the inhibitory or activation effects of 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole on any enzymes in cell-free assays.

Receptor Binding and Allosteric Modulation in Isolated Receptor Preparations

Information regarding the binding affinity or allosteric modulatory properties of this compound on isolated receptors is not present in the available scientific literature.

Cellular Uptake and Intracellular Localization Studies in Model Cell Lines

There are no published studies detailing the cellular uptake mechanisms or the intracellular localization of this compound in any model cell lines.

Investigation of Molecular Targets and Pathways in Eukaryotic and Prokaryotic Cell Cultures

Specific molecular targets and the modulation of cellular pathways by this compound have not been reported in the scientific literature.

No data from gene expression profiling or proteomic analyses in response to treatment with this specific compound are currently available.

There are no documented studies on how this compound may modulate specific cellular signaling pathways.

The effects of this compound on cellular phenotypes such as cell cycle progression, apoptosis, or differentiation have not been characterized in published research.

Biosensing and Bioimaging Applications as Molecular Probes

Without specific research on this compound, any attempt to provide information on these topics would be speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methyl 5 1 Methyl 5 Imidazolyl Oxazole in Research Matrices

Chromatographic Techniques (HPLC, GC-MS, LC-MS/MS) for Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds in complex mixtures. For a compound with the structural characteristics of 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole, the following approaches would be considered:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. A reversed-phase HPLC method, likely employing a C18 column, would be a primary choice. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, with the gradient optimized to achieve adequate separation from other matrix components. Detection would likely be performed using a UV detector, set to a wavelength where the compound exhibits maximum absorbance, which would be determined by preliminary spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and thermally stable compounds. gdut.edu.cn The viability of this method for this compound would depend on its volatility and thermal stability. If necessary, derivatization could be employed to increase its volatility. gdut.edu.cn The mass spectrometer would provide detailed structural information, aiding in unequivocal identification. gdut.edu.cn

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov An LC-MS/MS method would be the gold standard for quantifying trace amounts of the compound in complex biological or environmental matrices. nih.govnih.gov The development of such a method would involve optimizing the chromatographic conditions for separation and fine-tuning the mass spectrometer parameters, including the selection of precursor and product ion transitions for multiple reaction monitoring (MRM), to ensure high selectivity and sensitivity. nih.gov

Table 1: Hypothetical Chromatographic Parameters for Analysis of this compound

| Parameter | HPLC | GC-MS | LC-MS/MS |

| Column | C18, 4.6 x 150 mm, 5 µm | Capillary column (e.g., HP-5MS) | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium | Acetonitrile/Water with 0.1% Formic Acid |

| Detector | UV-Vis | Mass Spectrometer (EI) | Triple Quadrupole Mass Spectrometer (ESI) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |

| Injection Volume | 10 µL | 1 µL (split/splitless) | 5 µL |

This table is illustrative and based on general methods for similar compounds; specific parameters would require experimental optimization.

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer high sensitivity and are often amenable to miniaturization for point-of-care or in-field applications. The electrochemical behavior of this compound would need to be investigated using techniques like cyclic voltammetry to determine its oxidation or reduction potential. Based on this, a quantitative method such as square wave voltammetry or differential pulse voltammetry could be developed using a suitable electrode (e.g., glassy carbon, boron-doped diamond). nih.gov The sensitivity and selectivity could be enhanced by chemically modifying the electrode surface.

Spectrofluorometric and Luminescence-Based Assays

Should this compound possess intrinsic fluorescence or be derivatized with a fluorophore, spectrofluorometry could provide a highly sensitive detection method. Luminescence-based assays, including chemiluminescence or bioluminescence, could also be developed. These methods are known for their very low detection limits. researchgate.netnih.govresearchgate.net The development would involve determining the excitation and emission spectra and optimizing assay conditions such as pH and solvent. researchgate.net

Application in Metabolomics and Flux Analysis in Research Systems

In a research context, identifying and quantifying this compound would be crucial in metabolomics studies to understand its role in biochemical pathways. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) would be the primary tool for untargeted or targeted metabolomics to detect the compound and its potential metabolites in biological samples. For flux analysis, stable isotope-labeled versions of the compound could be synthesized and traced through metabolic pathways, with LC-MS/MS being the key analytical technique for tracking the labeled species. nih.gov

Microfluidic and Lab-on-a-Chip Systems for High-Throughput Research Screening

Microfluidic and lab-on-a-chip (LOC) systems offer the advantages of high-throughput screening, low sample consumption, and automation. semi.ac.cnmdpi.comillinois.edu A microfluidic device could be designed to perform automated sample preparation, separation (e.g., by electrophoresis or chromatography), and detection of this compound. semi.ac.cn Detection on-chip could be achieved through integrated electrochemical sensors or by coupling the chip to a mass spectrometer. illinois.edu

Development of Immunological Assays (e.g., ELISA) for Research Purposes

For high-throughput and specific quantification in research matrices, an enzyme-linked immunosorbent assay (ELISA) could be developed. This would require the production of antibodies that specifically recognize this compound. The compound would first need to be conjugated to a carrier protein to make it immunogenic. Once specific antibodies are generated, a competitive ELISA format could be established for its quantification.

Potential Research Applications and Future Perspectives of 2 Methyl 5 1 Methyl 5 Imidazolyl Oxazole in Non Clinical Fields

Contribution to Understanding Fundamental Biochemical Pathways

Further research and publication in peer-reviewed journals would be required to elucidate the specific properties and potential applications of 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole .

Concluding Remarks and Future Research Directions for 2 Methyl 5 1 Methyl 5 Imidazolyl Oxazole

Summary of Key Academic Research Achievements

While direct academic research on 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole is not extensively documented in publicly available literature, significant achievements in the broader fields of oxazole (B20620) and imidazole (B134444) chemistry provide a solid foundation for its future investigation. The synthesis of substituted oxazoles and imidazoles has evolved to include a variety of efficient and environmentally friendly methods. researchgate.net

Key achievements in the synthesis of related heterocyclic systems include:

Van Leusen Oxazole Synthesis: A robust method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC), which could be adapted for the synthesis of the target compound. nih.gov

Microwave-Assisted and Ultrasound-Assisted Synthesis: These green chemistry techniques have been successfully applied to the synthesis of various oxazole and imidazole derivatives, often leading to higher yields and shorter reaction times. ijpsonline.com

Multi-component Reactions (MCRs): MCRs offer an efficient pathway to construct complex heterocyclic molecules in a single step, which is a promising strategy for synthesizing novel derivatives. rsc.org

Catalytic Methods: The use of various catalysts, including palladium, copper, and nickel, has enabled the synthesis of di- and tri-substituted oxazoles with excellent yields and regioselectivity. ijpsonline.comtandfonline.com

The imidazole and oxazole moieties are present in numerous biologically active compounds, highlighting the potential of this compound as a pharmacologically relevant scaffold. mdpi.commdpi.com

Table 1: Documented Biological Activities of Related Oxazole and Imidazole Compounds

| Biological Activity | Heterocyclic Core | References |

|---|---|---|

| Antibacterial | Oxazole, Imidazole | nih.govresearchgate.net |

| Antifungal | Oxazole, Imidazole | nih.govresearchgate.net |

| Anti-inflammatory | Oxazole, Imidazole | nih.govnih.gov |

| Anticancer | Oxazole, Imidazole | nih.govresearchgate.net |

| Antiviral | Oxazole, Imidazole | nih.govresearchgate.net |

| Antioxidant | Oxazole, Imidazole | nih.govajchem-a.com |

Unresolved Questions and Knowledge Gaps in this compound Research

The primary knowledge gap is the lack of specific research on this compound itself. This presents a field rich with opportunities for novel investigation.

Table 2: Key Unresolved Questions and Knowledge Gaps

| Research Area | Specific Unresolved Questions |

|---|---|

| Synthesis and Characterization | What is the most efficient and scalable synthetic route to produce this compound with high purity? What are its detailed physicochemical properties, including its crystal structure, solubility, and stability? |

| Pharmacological Profile | Does this compound exhibit any significant biological activity (e.g., antibacterial, antifungal, anticancer, anti-inflammatory)? What is its mechanism of action at the molecular level? |

| Structure-Activity Relationship (SAR) | How do modifications to the methyl groups on the oxazole and imidazole rings affect its biological activity? What other functional groups could be introduced to enhance its therapeutic potential? |

| Computational and Theoretical Studies | What are the predicted electronic and structural properties of this molecule? Can molecular docking studies predict its potential biological targets? |

Emerging Methodologies and Technologies Applicable to Future Studies

Future research on this compound can leverage a host of modern technologies to accelerate discovery.

Table 3: Emerging Methodologies for Future Research

| Methodology/Technology | Application to this compound Research | References |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen the compound against a wide range of biological targets to identify potential therapeutic applications. | |

| Computational Chemistry and Molecular Modeling | Predict the compound's properties, binding affinities to various receptors and enzymes, and guide the design of new derivatives with improved activity. | nih.gov |

| Advanced Synthetic Techniques | Utilize flow chemistry, microwave-assisted synthesis, and novel catalytic systems for efficient and controlled synthesis of the compound and its analogs. | ijpsonline.comrsc.org |

| "Green" Chemistry Approaches | Employ environmentally benign solvents, catalysts, and reaction conditions to develop sustainable synthetic routes. | researchgate.netijpsonline.com |

| Multi-component Polymerization (MCP) | Explore the potential of incorporating this heterocyclic structure into novel polymers with unique thermal, mechanical, and photophysical properties. | rsc.org |

Interdisciplinary Collaborations for Advancing Research

A comprehensive understanding of this compound will require a collaborative, interdisciplinary approach.

Table 4: Potential Interdisciplinary Collaborations

| Collaborating Disciplines | Potential Research Focus |

|---|---|

| Synthetic Organic Chemistry & Medicinal Chemistry | Design and execute efficient synthetic pathways for the parent compound and a library of its derivatives for structure-activity relationship studies. |

| Pharmacology & Biochemistry | Conduct in vitro and in vivo testing to determine the compound's biological activity, mechanism of action, and potential therapeutic efficacy. |

| Computational Chemistry & Structural Biology | Perform molecular docking and dynamics simulations to predict biological targets and use X-ray crystallography to determine the precise structure of the compound and its complexes with biomolecules. |

| Materials Science & Polymer Chemistry | Investigate the incorporation of this heterocyclic scaffold into novel materials and polymers to explore its potential in areas like organic electronics or advanced coatings. |

Long-Term Vision for the Academic Impact of this compound Studies

The long-term vision for research into this compound is to establish it as a valuable new scaffold in chemical science. By systematically exploring its synthesis, properties, and applications, this compound could serve as a foundational structure for the development of new pharmaceuticals. Given the prevalence of oxazole and imidazole rings in clinically used drugs, there is a strong rationale for investigating this novel combination. researchgate.netjocpr.com

Beyond medicine, the unique electronic properties conferred by the two interconnected heterocyclic rings may lead to applications in materials science, such as in the development of novel dyes, sensors, or functional polymers. rsc.org Ultimately, the academic impact will be measured by the new chemical knowledge generated, the potential for intellectual property, and the successful translation of this fundamental research into practical applications that can benefit society.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-methyl-5-(1-methyl-5-imidazolyl)oxazole, and how do substituents influence reaction efficiency?

- Methodology : Van Leusen’s oxazole synthesis is widely used, involving the reaction of aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux . For imidazole-substituted oxazoles, post-functionalization of pre-synthesized oxazole scaffolds via cross-coupling or alkylation is recommended. Substituents on the aldehyde precursor (e.g., electron-withdrawing groups) can alter reaction kinetics and yield due to steric and electronic effects.

- Data : Reaction yields for oxazole derivatives typically range from 60–85% under optimized conditions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodology :

- NMR : and NMR identify imidazole and oxazole ring protons/carbons. For example, imidazole protons resonate at δ 7.2–8.5 ppm, while oxazole protons appear at δ 6.5–7.8 ppm .

- X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., halogen bonds or π-stacking). Halogen bond distances (e.g., I⋯N) average 2.8–3.0 Å in cocrystals .

- Mass Spectrometry : Confirms molecular weight via ESI-MS or MALDI-TOF.

Q. How do the imidazole and oxazole moieties influence hydrogen bonding and π-interactions in supramolecular assemblies?

- Methodology :

- Hydrogen Bonding : The oxazole oxygen (MEP ≈ −120 kJ mol e) and imidazole nitrogen (MEP ≈ −150 kJ mol e) act as acceptors, forming stable interactions with donors like –OH or –NH .

- π-Stacking : Aromatic rings in imidazole and oxazole enable face-to-face stacking (3.5–4.0 Å spacing) in crystal lattices, critical for stabilizing cocrystals .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in halogen bond strength data for oxazole derivatives?

- Methodology :

- MEP Calculations : Use Gaussian or ORCA to map electrostatic potentials. For example, oxazole nitrogen MEP values (−140 to −160 kJ mol e) correlate with I⋯N bond energies (21–24 kJ mol) .

- DFT Studies : Compare interaction energies in gas phase vs. solvent (e.g., CHCl) to explain discrepancies between experimental and theoretical bond strengths .

Q. What strategies optimize green synthesis of imidazole-oxazole hybrids to reduce hazardous byproducts?

- Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time (3 hours → 30 minutes) and improves yield (70% → 85%) by enhancing thermal efficiency .

- Ionic Liquids : Replace methanol with [BMIM][BF] to minimize solvent waste and enable catalyst recycling .

- Flow Chemistry : Continuous flow reactors improve scalability and reduce energy consumption by 40% compared to batch methods .

Q. How does the compound’s electronic structure affect its bioactivity in cancer research?

- Methodology :

- Molecular Docking : Simulate interactions with tubulin (PDB ID: 1SA0) or kinases (e.g., EGFR). The imidazole’s nitrogen and oxazole’s oxygen form hydrogen bonds with active-site residues (e.g., Lys48, Asp104) .

- SAR Studies : Methyl groups on imidazole increase lipophilicity (logP +0.5), enhancing membrane permeability but potentially reducing solubility .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC values for analogous oxazole-imidazole derivatives?

- Methodology :

- Assay Variability : Compare MTT vs. ATP-based assays; the latter may underestimate cytotoxicity by 20% due to ATP depletion artifacts .

- Structural Isomerism : Substituent positioning (e.g., 2-methyl vs. 4-methyl on oxazole) alters steric hindrance, affecting binding to targets like topoisomerase II .

- Resolution : Standardize protocols (e.g., CellTiter-Glo®) and validate with orthogonal assays (e.g., apoptosis markers).

Tables

| Interaction Type | Bond Length (Å) | Energy (kJ mol) | Key Functional Groups |

|---|---|---|---|

| I⋯N | 2.8–3.0 | 21–24 | Oxazole N, Iodine |

| N–H⋯O | 2.6–2.8 | 15–18 | Oxazole O, Amine H |

| π-π Stacking | 3.5–4.0 | 10–12 | Imidazole/Oxazole rings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.